Vancomycin Hydrochloride

Antimicrobial susceptibility MRSA Glycopeptide

Vancomycin hydrochloride (CAS 1404-93-9) is a tricyclic glycopeptide antibiotic derived from Amycolatopsis orientalis, with a molecular weight of approximately 1485.7 g/mol and high aqueous solubility. It functions by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting bacterial cell wall biosynthesis in Gram-positive organisms.

Molecular Formula C66H76Cl3N9O24
Molecular Weight 1485.7 g/mol
CAS No. 1404-93-9
Cat. No. B1663526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVancomycin Hydrochloride
CAS1404-93-9
SynonymsAB-Vancomycin
Diatracin
Hydrochloride, Vancomycin
Sulfate, Vancomycin
Vanco Azupharma
VANCO-cell
Vanco-saar
Vancocin
Vancocin HCl
Vancocine
Vancomicina Abbott
Vancomicina Chiesi
Vancomicina Combino Phar
Vancomicina Norman
Vancomycin
Vancomycin Hexal
Vancomycin Hydrochloride
Vancomycin Lilly
Vancomycin Phosphate (1:2)
Vancomycin Phosphate (1:2), Decahydrate
Vancomycin Sulfate
Vancomycin-ratiopharm
Vancomycine Dakota
Molecular FormulaC66H76Cl3N9O24
Molecular Weight1485.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
InChIInChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1
InChIKeyLCTORFDMHNKUSG-XTTLPDOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Vancomycin Hydrochloride (CAS 1404-93-9): Glycopeptide Antibiotic for Research, Formulation, and Analytical Applications


Vancomycin hydrochloride (CAS 1404-93-9) is a tricyclic glycopeptide antibiotic derived from Amycolatopsis orientalis, with a molecular weight of approximately 1485.7 g/mol and high aqueous solubility [1]. It functions by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting bacterial cell wall biosynthesis in Gram-positive organisms [1]. As the reference standard for the glycopeptide class, vancomycin remains the benchmark against which newer agents including teicoplanin, dalbavancin, oritavancin, and telavancin are evaluated in both clinical and analytical contexts [2].

Vancomycin Hydrochloride (CAS 1404-93-9) Procurement: Why Purity and Process Matter for Reproducible Results


Substituting vancomycin hydrochloride with other glycopeptides or even different vancomycin preparations without rigorous qualification introduces significant risk to experimental reproducibility and therapeutic outcomes. Vancomycin's impurity profile is highly process-dependent: fermentation-derived batches historically contained up to 30% impurities, whereas modern purified material achieves <6% total impurities, directly correlating with reduced nephrotoxicity [1]. Furthermore, vancomycin exhibits formulation-specific stability behavior—pure API degrades more rapidly than commercial injectable products under identical storage conditions, losing >10% potency after 60 days at room temperature compared to >90% retention in the commercial formulation [2]. These differences are not captured by simple identity testing and necessitate procurement based on verified quality attributes and intended application context.

Vancomycin Hydrochloride (CAS 1404-93-9): Quantitative Differentiation Evidence Against Glycopeptide Comparators


Vancomycin vs. Teicoplanin: Narrower MIC Distribution and Lower MIC90 Against HA-MRSA Clinical Isolates

In a multicenter prospective observational study of 190 healthcare-associated MRSA (HA-MRSA) bloodstream isolates, vancomycin demonstrated a narrower MIC distribution (0.5–2 μg/mL) compared to teicoplanin (0.5–8 μg/mL). The MIC90 for vancomycin was 1.5 μg/mL, whereas teicoplanin exhibited an MIC90 of 6 μg/mL, representing a 4-fold higher concentration required to inhibit 90% of isolates [1]. The MIC50 values similarly differed: vancomycin 1.5 μg/mL versus teicoplanin 3 μg/mL. This tighter MIC distribution around lower values indicates more predictable and consistent in vitro potency across the isolate population.

Antimicrobial susceptibility MRSA Glycopeptide MIC distribution

Vancomycin vs. Lipoglycopeptides: Comparative In Vitro Potency and Ocular Cytotoxicity Profile

Against 223 ocular staphylococcal clinical isolates (including multidrug-resistant MRSA), vancomycin exhibited an MIC90 of 2 μg/mL, whereas the newer lipoglycopeptides dalbavancin, oritavancin, and telavancin demonstrated substantially lower MIC90 values of 0.06 μg/mL, 0.12 μg/mL, and 0.12 μg/mL respectively [1]. However, at a concentration commonly used for topical ocular preparations (25 mg/mL), vancomycin induced cytotoxicity on human corneal epithelial cells (HCECs) after only 5 minutes of incubation, while telavancin showed no reduction in HCEC viability and oritavancin/dalbavancin exhibited less pronounced effects [1].

Ocular infection Cytotoxicity Lipoglycopeptide MIC90

Vancomycin Impurity Evolution: From 30% to <6% Total Impurities with Associated Nephrotoxicity Reduction

Historical vancomycin preparations (circa 1958, Eli Lilly Vancocin®) contained approximately 30% total impurities due to limited purification technology, earning the colloquial designation 'Mississippi mud' and exhibiting significant nephrotoxicity [1]. Advances in chromatographic purification have reduced total impurity content to below 6% in modern pharmaceutical-grade material [1]. USP monographs specify that vancomycin B content must be NLT 80.0%, with any single impurity NMT 9.0% for injection formulations, while BP standards require each impurity NMT 4.0% and total impurities NMT 12.0% for intravenous infusion [2].

Impurity profile Nephrotoxicity Fermentation Purification

Vancomycin Continuous vs. Intermittent Infusion: 40% Reduction in Nephrotoxicity Risk

A systematic review and meta-analysis of one randomized controlled trial and five observational studies comparing continuous infusion (CoI) versus intermittent infusion (InI) of vancomycin for Gram-positive infections found that CoI was associated with a significantly lower risk of nephrotoxicity (relative risk [RR] 0.6; 95% CI 0.4–0.9; P = 0.02; I² = 0) [1]. A 2025 single-center study (n=68) further demonstrated that continuous infusion achieved a higher microbiological eradication rate by day 14 (86% vs. 64% for intermittent infusion; P < 0.01) and faster attainment of target trough concentrations (5.45±3.44 days vs. 7.76±4.05 days; P=0.04) [2].

Pharmacokinetics Nephrotoxicity Infusion strategy TDM

Vancomycin Formulation Stability: Commercial Product Outperforms Pure API at Room Temperature

In a 90-day stability study comparing compounded vancomycin hydrochloride oral solutions (12.5 mg/mL in USP Simple Syrup), the formulation prepared from pure active pharmaceutical ingredient (API) lost >10% potency after 60 days at room temperature (20°C), whereas the formulation prepared from a commercial injectable product (Vitalis®) remained above 90% potency under identical conditions [1]. Under refrigeration (2–8°C), both formulations maintained potency throughout the 90-day period. Additionally, the unbuffered commercial product exhibited pH drift exceeding USP specifications over time, whereas the API formulation buffered with citric acid maintained pH within acceptable limits [1]. The pH of maximum stability for vancomycin in solution is pH 3.0–5.7 at room temperature [2].

Formulation stability API Oral solution Degradation

Vancomycin Therapeutic Drug Monitoring: Trough Concentration >15 mg/L Predicts Nephrotoxicity (OR 2.193)

A quantitative meta-analysis of 100 publications on vancomycin nephrotoxicity and 74 publications on efficacy revealed that vancomycin trough concentration (Ctrough) is significantly associated with nephrotoxicity risk (odds ratio = 2.193; 95% CI 1.582–3.442; p < 0.001), with a receiver operating characteristic curve area of 0.90 and an optimal cut-off threshold of 14.55 mg/L [1]. In real-world dosing practice, only 27.9% (85/305) of vancomycin orders achieved the guideline-recommended AUC/MIC ratio target of 400–600 mg·h/L, with 35% falling below and 37.4% exceeding the target range, highlighting the clinical challenge of dose optimization [2].

Therapeutic drug monitoring Trough concentration AUC/MIC Nephrotoxicity

Vancomycin Hydrochloride (CAS 1404-93-9): Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Susceptibility Testing and Glycopeptide Comparator Studies

Vancomycin serves as the essential reference standard for susceptibility testing of Gram-positive clinical isolates, particularly MRSA. Its narrow MIC distribution (0.5–2 μg/mL) and low MIC90 (1.5 μg/mL) provide a stable benchmark for evaluating novel glycopeptides and lipoglycopeptides [1]. Researchers comparing newer agents (dalbavancin, oritavancin, telavancin) against vancomycin should note that vancomycin exhibits 17- to 33-fold higher MIC90 values (2 μg/mL vs. 0.06–0.12 μg/mL) against ocular staphylococci [2], establishing a potency gradient that informs relative efficacy assessments in in vitro models.

Formulation Development and Stability Studies

For pharmaceutical scientists developing compounded oral solutions or topical formulations, vancomycin hydrochloride exhibits formulation-dependent stability. Pure API formulations degrade more rapidly (>10% potency loss after 60 days at 20°C) than commercial injectable product-based formulations [3]. The pH of maximum stability is 3.0–5.7 at room temperature [4]. Procurement decisions should specify whether pure API (requiring buffering and refrigeration) or commercial-grade material is required, as stability performance directly impacts beyond-use dating and formulation reproducibility.

In Vivo Pharmacokinetic and Toxicology Studies

Vancomycin infusion modality significantly modulates both efficacy and nephrotoxicity outcomes. Continuous infusion reduces nephrotoxicity risk by 40% (RR 0.6, 95% CI 0.4–0.9) compared to intermittent infusion and achieves higher microbiological eradication rates (86% vs. 64% at day 14) [5][6]. Trough concentrations exceeding 14.55 mg/L are associated with >2-fold increased odds of nephrotoxicity (OR 2.193) [7]. Animal studies and clinical trials must standardize infusion protocols and monitor exposure parameters to ensure cross-study comparability and minimize confounding by administration route.

Quality Control and Impurity Profiling

Vancomycin's impurity profile is highly process-dependent, with historical material containing ~30% impurities versus modern purified material containing <6% [8]. USP specifications require vancomycin B NLT 80.0% and any single impurity NMT 9.0%; BP standards require each impurity NMT 4.0% and total impurities NMT 12.0% [9]. Analytical laboratories and QC facilities must verify impurity profiles against pharmacopeial standards, particularly for methods development, stability-indicating assays, and regulatory submissions where impurity characterization is critical.

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